CJ-42794, also known as CJ-42794 or CJ-042794, is a synthetic compound widely recognized for its high potency and selectivity as a prostaglandin E receptor subtype 4 (EP4) antagonist. [] This classification stems from its ability to specifically bind to and block the activation of EP4 receptors, hindering the downstream signaling pathways initiated by prostaglandin E2 (PGE2). [, ] The compound serves as a valuable tool in scientific research, primarily employed to investigate the physiological and pathological roles of EP4 receptors in various biological systems. [, , , , , ]
CJ-42794 acts as a competitive antagonist at the EP4 receptor. [] By binding to the receptor, it prevents the natural ligand, PGE2, from binding and activating downstream signaling pathways. [, ] This blockade of EP4 signaling has been shown to impact various cellular processes, including angiogenesis, inflammation, and smooth muscle cell activity, depending on the specific context of its use. [, , , , ]
Cardiovascular Health: Research indicates that CJ-42794 can attenuate the progression of abdominal aortic aneurysms (AAA) in mouse models. [] This effect is attributed to the inhibition of EP4-mediated signaling, leading to reduced elastic fiber degradation, decreased activity of matrix metalloproteinases (MMPs), and suppression of interleukin-6 (IL-6) production. []
Inflammatory Cardiomyopathy: CJ-42794 has been used to explore the role of EP4 in inflammatory cardiomyopathy. Findings suggest that EP4 activation could be a potential therapeutic target for this condition, as it seems to reduce cardiac dysfunction, dilatation, and fibrosis. []
Lymphangiogenesis: In vitro studies have employed CJ-42794 to explore the role of EP4 receptors in breast cancer-associated lymphangiogenesis. [] Results indicate that CJ-42794 can inhibit the formation of endothelial tubes by lymphatic endothelial cells, suggesting a potential role for EP4 in this process. []
Patent Ductus Arteriosus (PDA): Research utilizing CJ-42794 has demonstrated its ability to contract the ductus arteriosus in rat models, highlighting its potential as an alternative therapeutic approach for managing PDA. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: